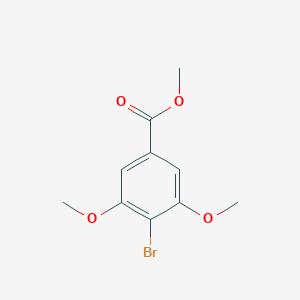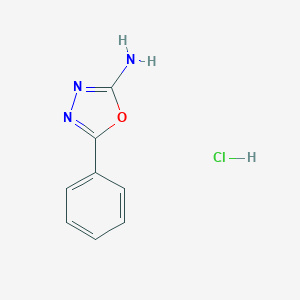
4-Hydroxybenzaldehyde thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybenzaldehyde thiosemicarbazone is an organic compound with the molecular formula C8H9N3OS. It is a derivative of thiosemicarbazone, which is formed by the reaction of thiosemicarbazide with aldehydes or ketones. This compound is known for its diverse biological activities and pharmacological properties, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxybenzaldehyde thiosemicarbazone can be synthesized through the condensation reaction of 4-hydroxybenzaldehyde with thiosemicarbazide. The reaction typically occurs in an ethanol/water solvent mixture with a few drops of acetic acid as a catalyst. The reaction is carried out at room temperature and usually completes within a few hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiosemicarbazide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiosemicarbazide derivatives .
Applications De Recherche Scientifique
4-Hydroxybenzaldehyde thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electrochemical properties
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties
Medicine: It has shown promising anticancer activity, particularly against glioma and breast cancer cell lines
Industry: Its electrochemical properties make it useful in the development of sensors and other analytical devices
Mécanisme D'action
The mechanism of action of 4-hydroxybenzaldehyde thiosemicarbazone involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets proteins such as quinone reductase-2 and glucose-regulated protein 78, which are involved in cancer cell proliferation and survival.
Pathways Involved: The compound induces apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzaldehyde thiosemicarbazone
- 4-Methoxybenzaldehyde thiosemicarbazone
- 2-Fluoro-4-hydroxybenzaldehyde thiosemicarbazone .
Uniqueness
4-Hydroxybenzaldehyde thiosemicarbazone is unique due to its hydroxyl group, which enhances its ability to form hydrogen bonds and increases its solubility in water. This structural feature contributes to its distinct biological and pharmacological properties compared to other thiosemicarbazone derivatives .
Propriétés
Numéro CAS |
5339-74-2 |
|---|---|
Formule moléculaire |
C8H9N3OS |
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
[(Z)-(4-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H9N3OS/c9-8(13)11-10-5-6-1-3-7(12)4-2-6/h1-5,12H,(H3,9,11,13)/b10-5- |
Clé InChI |
IKDRFCOUGSBGNI-YHYXMXQVSA-N |
SMILES |
C1=CC(=CC=C1C=NNC(=S)N)O |
SMILES isomérique |
C1=CC(=CC=C1/C=N\NC(=S)N)O |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=S)N)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B181866.png)





![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)

![3-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B181881.png)

![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B181883.png)
![6H-Indolo[2,3-b]quinoxaline](/img/structure/B181886.png)

